molecular formula C20H26N4O2 B2508871 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide CAS No. 848299-05-8

2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide

Cat. No.: B2508871
CAS No.: 848299-05-8
M. Wt: 354.454
InChI Key: LWECYYMAZKNGJV-UHFFFAOYSA-N
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Description

2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperazine ring, and an acetamide group, making it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the quinoline is treated with DMF and POCl3.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the formylated quinoline with piperazine under reflux conditions.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the piperazine derivative with isopropyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Alkyl halides, base (e.g., NaOH).

Major Products

    Oxidation: 2-[4-(3-carboxy-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide.

    Reduction: 2-[4-(3-hydroxymethyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide.

    Substitution: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural complexity, it can be a lead compound in the development of new pharmaceuticals.

    Biological Probes: It can be used in the design of probes for studying biological pathways.

Medicine

    Therapeutic Agents: Potential use in the development of drugs targeting specific enzymes or receptors.

    Diagnostic Tools: It can be modified to create imaging agents for diagnostic purposes.

Industry

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the piperazine ring can enhance binding affinity to proteins.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(3-formylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide: Lacks the methyl group on the quinoline ring.

    2-[4-(6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide: Lacks the formyl group.

Uniqueness

The presence of both the formyl and methyl groups on the quinoline ring, along with the piperazine and acetamide functionalities, makes 2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide unique. This combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)21-19(26)12-23-6-8-24(9-7-23)20-17(13-25)11-16-10-15(3)4-5-18(16)22-20/h4-5,10-11,13-14H,6-9,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWECYYMAZKNGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)N3CCN(CC3)CC(=O)NC(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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